molecular formula C4H6O7S B1199712 Sulfosuccinic acid CAS No. 5138-18-1

Sulfosuccinic acid

Cat. No. B1199712
Key on ui cas rn: 5138-18-1
M. Wt: 198.15 g/mol
InChI Key: ULUAUXLGCMPNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04312631

Procedure details

98 Parts of maleic anhydride are added, while stirring, to 742 parts of the above rosin acid oxalkylation product at 50° to 80° C.; after diluting the mixture with water, 132.3 to 138.6 parts of sodium sulfite (as an aqueous solution) are stirred in at 40° to 80° C. within 15 to 120 minutes, until the mixture has formed a clear solution. Subsequently, stirring is continued for 1 hour. The amount of water added may be in the range of from 50 to 85% by weight of the final solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rosin acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.CC(C1CC[C@H]2C(=CC[C@H]3[C@@](C(O)=[O:27])(C)CCC[C@@]32C)C=1)C.[S:30]([O-:33])([O-:32])=[O:31].[Na+].[Na+]>O>[S:30]([CH:2]([CH2:3][C:4]([OH:27])=[O:5])[C:1]([OH:6])=[O:7])([OH:33])(=[O:32])=[O:31] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
rosin acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
Step Three
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
are stirred in at 40° to 80° C. within 15 to 120 minutes, until the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has formed a clear solution
STIRRING
Type
STIRRING
Details
Subsequently, stirring
WAIT
Type
WAIT
Details
is continued for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
67.5 (± 52.5) min
Name
Type
Smiles
S(=O)(=O)(O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.